

A Comparative Spectroscopic Analysis of Thiazole and Its Monomethyl Isomers

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Compound of Interest

Compound Name: 2,5-Diphenyl-1,3-thiazol-4-ol

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This guide provides a detailed comparative analysis of the spectroscopic data for thiazole and its three monomethyl isomers: 2-methylthiazole, 4-methylthiazole, and 5-methylthiazole. It is intended for researchers, scientists, and professionals in drug development who utilize these heterocyclic structures. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to facilitate the identification and differentiation of these isomers.

Data Presentation

The following tables summarize the key spectroscopic data for thiazole and its monomethyl isomers. These values are compiled from various experimental sources and provide a basis for comparison.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compound	H-2	H-4	H-5	CH ₃	Solvent
Thiazole	8.77	7.88	7.27	-	CDCl ₃
2-Methylthiazole	-	7.55 (d)	7.10 (d)	2.72 (s)	CDCl ₃
4-Methylthiazole	8.65 (s)	-	6.95 (s)	2.45 (s)	CDCl ₃
5-Methylthiazole	8.55 (s)	7.65 (s)	-	2.50 (s)	CDCl ₃

Note: (s) denotes a singlet, (d) denotes a doublet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compound	C-2	C-4	C-5	CH ₃	Solvent
Thiazole	153.4	143.7	115.2	-	CDCl ₃
2-Methylthiazole	165.1	143.2	119.3	19.1	CDCl ₃
4-Methylthiazole	152.1	153.5	113.1	16.8	CDCl ₃ [1]
5-Methylthiazole	154.2	140.5	129.8	12.0	CDCl ₃

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Compound	$\nu(\text{C}=\text{N})$	Ring Vibrations	$\nu(\text{C-H})$ Aromatic
Thiazole	~1480	~1385, ~1315	~3120, ~3080
2-Methylthiazole	~1490	~1435, ~1310	~3090
4-Methylthiazole	~1590	~1450, ~1320	~3100
5-Methylthiazole	~1530	~1420, ~1330	~3090

Note: These are characteristic absorption regions. Spectra show multiple bands, and these values represent key vibrations useful for differentiation. Thiazole ring vibrations often appear in the 1600-1300 cm^{-1} region.[2]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
Thiazole	234	~4,000	Ethanol
2-Methylthiazole	243	~3,600	Ethanol
4-Methylthiazole	250	~3,500	Alcohol[1]
5-Methylthiazole	240	~3,800	Ethanol

Note: λ_{max} values can shift based on solvent polarity. The observed transitions are typically $\pi \rightarrow \pi^*$ transitions within the aromatic ring.*

Table 5: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Formula	Molecular Weight	Molecular Ion (M ⁺)	Key Fragment Ions
Thiazole	C ₃ H ₃ NS	85.12	85	58, 45, 32
2-Methylthiazole	C ₄ H ₅ NS	99.15	99	98, 72, 58, 45
4-Methylthiazole	C ₄ H ₅ NS	99.15	99	98, 72, 71, 45[1]
5-Methylthiazole	C ₄ H ₅ NS	99.15	99	98, 72, 58, 45

Note: Mass spectra of thiazoles typically show an abundant molecular ion.[3][4] Fragmentation patterns can be complex but often involve the loss of small molecules like HCN, H₂S, or cleavage of the ring.[3][5]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The general methodologies are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used.[6]
- Sample Preparation: Approximately 5-10 mg of the thiazole isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[6] Tetramethylsilane (TMS) is typically added as an internal standard (0.0 ppm).
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum. Two-dimensional experiments like COSY and HSQC can be performed to confirm assignments.[7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared spectrometer is used to record spectra, typically in the 4000-400 cm⁻¹ range.[8]

- **Sample Preparation:** For liquid samples like thiazole and its isomers, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[\[1\]](#)
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

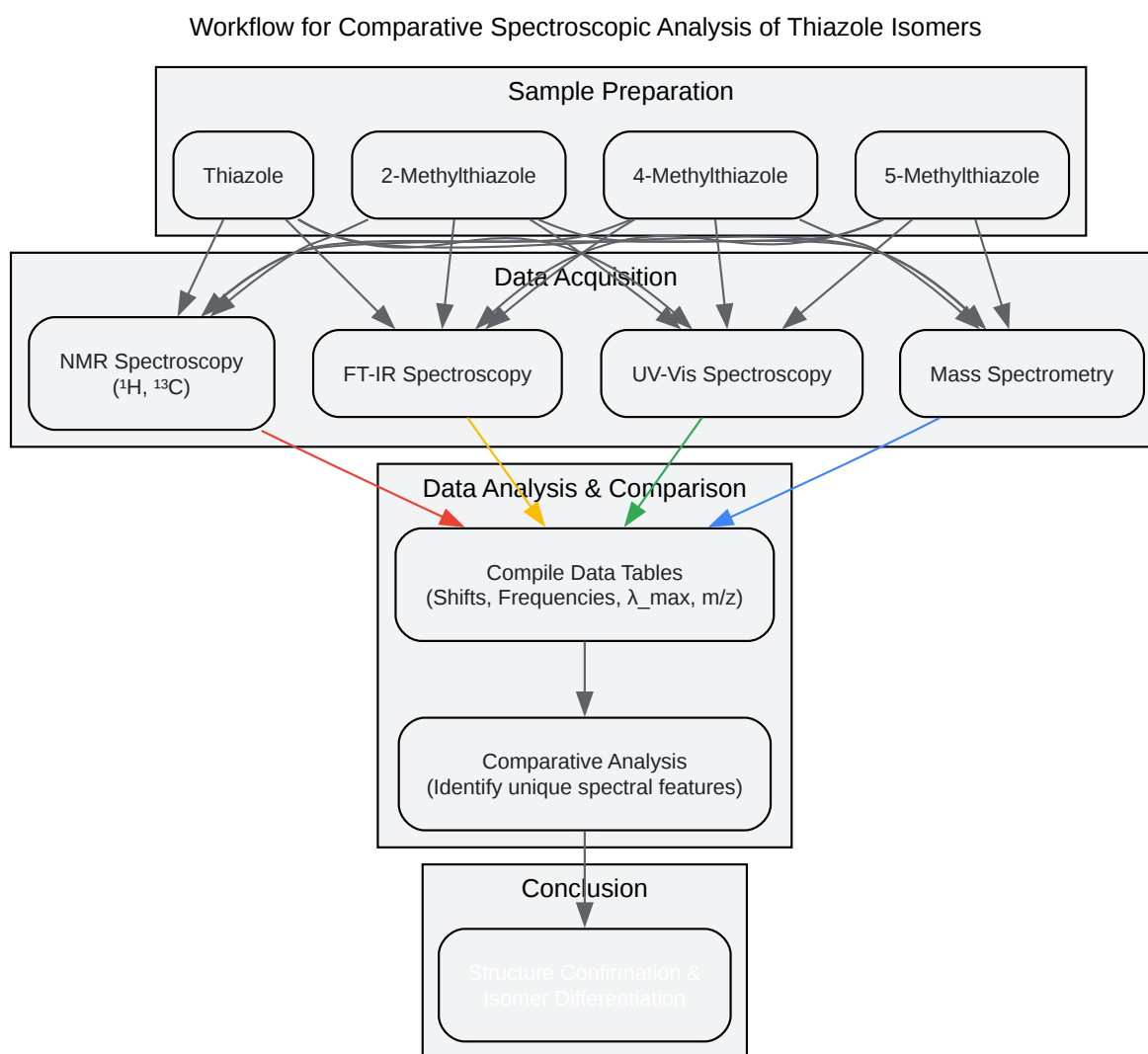
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used, typically scanning a wavelength range from 200 to 400 nm.[\[6\]](#)
- **Sample Preparation:** A dilute solution of the thiazole isomer is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} .
- **Data Acquisition:** A quartz cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette, and the absorbance spectrum is recorded. The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

4. Mass Spectrometry (MS)

- **Instrumentation:** An electron impact mass spectrometer (EI-MS) is commonly used for volatile, thermally stable compounds like thiazoles.[\[5\]](#)
- **Sample Introduction:** The sample can be introduced directly via a heated probe or, if volatile, through a gas chromatography (GC) column for separation prior to analysis (GC-MS).
- **Data Acquisition:** In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum plots the relative abundance of ions versus their m/z value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of thiazole isomers.



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Caption: Logical workflow for the analysis of thiazole isomers.

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